molecular formula C7H5Cl3O2S B3267944 2,5-Dichloro-4-methylbenzenesulfonyl chloride CAS No. 473477-22-4

2,5-Dichloro-4-methylbenzenesulfonyl chloride

Cat. No.: B3267944
CAS No.: 473477-22-4
M. Wt: 259.5 g/mol
InChI Key: PKTRXKJNKSWSTH-UHFFFAOYSA-N
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Description

Historical Development and Contemporary Relevance of Arenesulfonyl Chlorides

The chemistry of arenesulfonyl chlorides dates back to the 19th century, with early methods for their preparation involving the reaction of arenesulfonic acids or their salts with chlorinating agents like phosphorus pentachloride or thionyl chloride. orgsyn.orgwikipedia.org A common industrial method involves the direct reaction of an arene with chlorosulfuric acid. wikipedia.org Historically, their primary application was in the formation of sulfonamides, a class of compounds famously recognized for their antibacterial properties (sulfa drugs). researchgate.net

In contemporary organic synthesis, the role of arenesulfonyl chlorides has expanded dramatically. They are not only used for creating sulfonamides and sulfonate esters but also serve as versatile reagents in a multitude of transformations. magtech.com.cnresearcher.life These include Friedel-Crafts reactions to form sulfones, desulfonylative reactions that provide access to aryl halides, and various radical-mediated reactions. wikipedia.orgnih.gov Their applications are central to the synthesis of dyes, pesticides, and a vast array of pharmaceutical agents. google.comnih.gov The well-known Hinsberg test, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, further highlights their fundamental importance in organic chemistry. byjus.com

Significance of Halogenation and Methylation Patterns in Benzenesulfonyl Chloride Reactivity

Electronic Effects: Halogens, such as chlorine, are electron-withdrawing groups. Their presence on the aromatic ring increases the electrophilicity of the sulfonyl sulfur atom, making the compound more reactive toward nucleophiles. koreascience.kr Conversely, a methyl group is electron-donating, which tends to decrease the reactivity of the sulfonyl chloride by reducing the partial positive charge on the sulfur atom. mdpi.com The interplay of these opposing electronic effects in a molecule like 2,5-dichloro-4-methylbenzenesulfonyl chloride creates a unique reactivity profile.

Steric Effects: The position of substituents, particularly in the ortho positions relative to the sulfonyl chloride group, can introduce steric hindrance. This can impede the approach of a nucleophile to the sulfur center. researchgate.net Interestingly, studies have shown a counterintuitive acceleration of nucleophilic substitution in some ortho-alkyl substituted arenesulfonyl chlorides, suggesting that steric compression can facilitate the reaction by restricting bond rotation and favoring a conformation amenable to nucleophilic attack. mdpi.com

The specific 2,5-dichloro-4-methyl substitution pattern thus provides a balance of these effects, making the compound a tailored reagent for specific synthetic challenges where a precise level of reactivity is required.

Overview of this compound as a Key Synthetic Precursor

This compound is a specialized arenesulfonyl chloride used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure combines the activating effect of two chlorine atoms with the directing and electronic influence of a methyl group.

This compound serves as a crucial building block for introducing the 2,5-dichloro-4-methylbenzenesulfonyl moiety into a target molecule. This is most commonly achieved through reactions with nucleophiles such as amines (to form sulfonamides) or alcohols (to form sulfonate esters). wikipedia.org The resulting sulfonamides are of particular interest in medicinal chemistry, as this functional group is a key feature in numerous biologically active compounds. lookchem.comresearchgate.net For instance, the structurally related 2,5-dichlorobenzenesulfonyl chloride has been used to synthesize benzoxazole (B165842) benzenesulfonamide (B165840) analogs as potential therapeutic agents. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of Related Benzenesulfonyl Chlorides

Data for the specific 2,5-dichloro-4-methyl isomer is not widely published; properties of closely related isomers are provided for context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4-Dichloro-5-methylbenzenesulfonyl chloride28286-86-4C₇H₅Cl₃O₂S259.5370-76 thermofisher.comfishersci.com
2,5-Dichlorobenzenesulfonyl chloride5402-73-3C₆H₃Cl₃O₂S245.5136-37 sigmaaldrich.com
p-Toluenesulfonyl chloride (Tosyl chloride)98-59-9C₇H₇ClO₂S190.6567-69 nist.gov

The synthesis of these precursors often involves multi-step processes, starting from substituted toluenes which undergo chlorination and subsequent chlorosulfonation. google.com The precise control of reaction conditions is critical to achieve the desired isomer. libretexts.org

Current Research Landscape and Future Directions for Halogenated Arenesulfonyl Chlorides

The field of arenesulfonyl chloride chemistry continues to evolve, with ongoing research focused on developing novel synthetic methods and applications. researcher.life A significant area of interest is the development of more sustainable and efficient protocols for their synthesis, moving away from harsh reagents like chlorosulfonic acid towards milder oxidative chlorination methods. lookchem.com

Recent research highlights the expanding utility of halogenated arenesulfonyl chlorides beyond their traditional roles. They are increasingly used in transition-metal-catalyzed cross-coupling reactions and as sources of aryl radicals for C-H functionalization, opening new avenues for carbon-carbon and carbon-heteroatom bond formation. researcher.lifenih.gov Furthermore, desulfonylative halogenation reactions offer novel, metal-free methods for creating dihalogenated arenes, which are themselves valuable in medicinal chemistry. nih.gov

The future for halogenated arenesulfonyl chlorides like this compound lies in their application as highly functionalized, late-stage modification reagents. nih.gov As synthetic targets become more complex, the demand for reagents that can introduce specific, electronically-tuned functional groups with high precision will continue to grow. There is also a push towards exploring their role in the synthesis of novel materials and as probes for biological systems. The continued investigation into their reaction mechanisms, particularly the subtle interplay of steric and electronic effects, will undoubtedly unlock new synthetic possibilities. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTRXKJNKSWSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichloro 4 Methylbenzenesulfonyl Chloride and Analogues

Chlorosulfonation of Substituted Toluenes: Reaction Conditions and Selectivity

The introduction of a sulfonyl chloride group onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution using chlorosulfonic acid. The reactivity and selectivity of this reaction are highly dependent on the nature of the substituents already present on the aromatic ring, as well as the reaction conditions.

Direct Chlorosulfonation with Chlorosulfonic Acid

The direct chlorosulfonation of 2,5-dichlorotoluene (B98588) with chlorosulfonic acid is the most direct route to 2,5-dichloro-4-methylbenzenesulfonyl chloride. In this electrophilic aromatic substitution reaction, an excess of chlorosulfonic acid serves as both the reagent and the solvent. The reaction proceeds with the evolution of hydrogen chloride gas.

The orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the benzene (B151609) ring. The methyl group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, yet also ortho-, para-directing. In 2,5-dichlorotoluene, the potential sites for substitution are the 3, 4, and 6 positions. The steric hindrance from the adjacent chloro and methyl groups, as well as the electronic effects of the substituents, will influence the regioselectivity of the reaction. Typically, sulfonation of substituted toluenes can lead to a mixture of isomers. The reaction temperature is a critical parameter in controlling the kinetic versus thermodynamic product distribution. Lower temperatures often favor the formation of the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

Alternative Chlorinating Reagents and Catalytic Systems

Concerns over the harshness and environmental impact of using large excesses of chlorosulfonic acid have led to the exploration of alternative reagents and catalytic systems for the synthesis of sulfonyl chlorides. While not specifically documented for this compound, these general methods represent potential alternative pathways.

One approach involves a two-step process where the aromatic compound is first sulfonated using a milder sulfonating agent, such as sulfur trioxide complexes (e.g., SO3-dioxane, SO3-pyridine), to form the corresponding sulfonic acid. The sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This approach can sometimes offer better control over the reaction and reduce the formation of side products.

Catalytic systems for chlorosulfonation are also an area of active research. The use of Lewis acid catalysts in conjunction with chlorosulfonic acid or other sulfonating agents can enhance the reaction rate and potentially influence selectivity. However, the application of such systems to highly substituted and deactivated substrates like dichlorotoluene can be challenging.

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield of the desired isomer and minimize the formation of impurities.

Key parameters for optimization in the direct chlorosulfonation with chlorosulfonic acid include:

Reaction Temperature: As mentioned, temperature plays a crucial role in determining the isomeric ratio of the products. A detailed study of the product distribution at various temperatures would be necessary to identify the optimal conditions for the formation of the 4-sulfonyl chloride isomer.

Reaction Time: The reaction time needs to be sufficient for the completion of the reaction but not so long as to promote the formation of undesired byproducts, such as sulfones, which can arise from the reaction of the sulfonyl chloride with another molecule of the starting material.

Stoichiometry of Reagents: The molar ratio of chlorosulfonic acid to the 2,5-dichlorotoluene substrate is another critical factor. A sufficient excess of chlorosulfonic acid is generally required to drive the reaction to completion, but an excessive amount can lead to increased side reactions and complicate the work-up procedure.

Work-up Procedure: The method of quenching the reaction (e.g., pouring onto ice) and subsequent extraction and purification steps are vital for obtaining a pure product. Careful control of the work-up conditions is necessary to avoid hydrolysis of the sulfonyl chloride product back to the sulfonic acid.

For multi-step syntheses, optimization would involve maximizing the yield and purity at each individual step, from the formation of the 2,5-dichloro-4-methylbenzene core to the final chlorosulfonation.

Exploration of Novel Synthetic Routes to the 2,5-Dichloro-4-methylbenzene Core

One patented method focuses on the direct chlorination of o-chlorotoluene in the presence of a specific catalyst system to enhance the formation of the 2,5-dichloro isomer. This process utilizes a ring-chlorination catalyst in conjunction with a sulfur-containing co-catalyst.

Starting Material Catalyst System Co-catalyst Temperature (°C) Dichlorotoluene Isomer Distribution (%)
o-Chlorotoluene Ferric Chloride Sulfur Monochloride 30-40 2,5-Dichlorotoluene: 57.5, 2,4-Dichlorotoluene: 18.5, 2,3-Dichlorotoluene: 14.0, 2,6-Dichlorotoluene: 10.0
o-Chlorotoluene Antimony Trichloride Sulfur 30-40 2,5-Dichlorotoluene: 55.0, 2,4-Dichlorotoluene: 20.0, 2,3-Dichlorotoluene: 15.0, 2,6-Dichlorotoluene: 10.0
o-Chlorotoluene Ferrous Sulfide - 30-40 2,5-Dichlorotoluene: 58.0, 2,4-Dichlorotoluene: 18.0, 2,3-Dichlorotoluene: 14.0, 2,6-Dichlorotoluene: 10.0

This interactive data table presents findings from a patented process for the synthesis of 2,5-dichlorotoluene.

Another approach involves the chlorination of p-toluenesulfonyl chloride, followed by desulfonation to yield 2,6-dichlorotoluene, which is an isomer of the desired precursor. While not a direct route to the 2,5-dichloro isomer, it highlights the diverse strategies employed in the synthesis of dichlorinated toluenes.

Comparative Analysis of Synthetic Efficiency Across Different Preparative Pathways

A comparative analysis of the synthetic efficiency for producing this compound is challenging due to the limited availability of specific data for all potential routes. However, a qualitative comparison can be made based on general chemical principles.

Direct Chlorosulfonation of 2,5-Dichlorotoluene:

Advantages: This is the most atom-economical and direct route, involving a single transformation to introduce the desired functional group.

Disadvantages: The reaction can be difficult to control, potentially leading to a mixture of isomers that require challenging separation. The use of a large excess of corrosive and hazardous chlorosulfonic acid is a significant drawback from an environmental and safety perspective. The formation of sulfone byproducts can also reduce the yield.

Two-Step Sulfonation and Chlorination:

Advantages: This route may offer better control over regioselectivity, as the initial sulfonation step can sometimes be more selective than direct chlorosulfonation. The use of milder sulfonating and chlorinating agents can improve the safety and environmental profile of the synthesis.

Novel Routes to the 2,5-Dichloro-4-methylbenzene Core followed by Chlorosulfonation:

Disadvantages: These routes still require a subsequent chlorosulfonation step, with its inherent challenges. The catalysts used in the chlorination of the precursor may need to be completely removed to avoid interference in the subsequent step.

Chemical Reactivity and Derivatization Chemistry of 2,5 Dichloro 4 Methylbenzenesulfonyl Chloride

Reactions Involving the Aromatic Moiety

Further functionalization of the aromatic ring of 2,5-dichloro-4-methylbenzenesulfonyl chloride via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: two chlorine atoms, a methyl group, and a sulfonyl chloride group. libretexts.orglibretexts.org These groups influence both the rate of reaction and the position (regioselectivity) of the incoming electrophile. libretexts.org

Activating/Deactivating Effect : The methyl group (-CH₃) is an activating group, donating electron density to the ring and making it more susceptible to electrophilic attack. Conversely, the chlorine atoms (-Cl) and the sulfonyl chloride group (-SO₂Cl) are deactivating groups, withdrawing electron density and slowing the reaction rate compared to benzene (B151609). libretexts.org The -SO₂Cl group is a particularly strong deactivating group.

Directing Effect : The methyl group and the chlorine atoms are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. The sulfonyl chloride group is a meta-director. minia.edu.eg

SubstituentPositionActivating/DeactivatingDirecting Effect
-SO₂ClC1Strongly Deactivatingmeta (to C3)
-ClC2Deactivatingortho, para (to C6)
-CH₃C4Activatingortho, para (to C3)
-ClC5Deactivatingortho, para (to C3)

The sulfonyl chloride group of this compound can undergo reactions involving radical intermediates or be transformed through reduction. Sulfonyl chlorides are known to serve as sources for various radical species and can participate in arylation and other radical-mediated processes. magtech.com.cn

Radical Reactions: Under photolytic or thermal conditions, or in the presence of a radical initiator, the S-Cl bond can undergo homolytic cleavage to generate a 2,5-dichloro-4-methylbenzenesulfonyl radical (ArSO₂•). This reactive intermediate can then engage in a variety of transformations, such as addition to alkenes or alkynes, leading to the formation of new carbon-sulfur bonds. magtech.com.cn

Reductive Transformations: The sulfonyl chloride moiety is susceptible to reduction by various reagents. A common transformation is the reduction of the sulfonyl chloride to the corresponding thiol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or zinc in the presence of an acid. The reaction proceeds through the complete reduction of the sulfur center.

A summary of potential reductive transformations is provided below.

ReagentProductTransformation Type
Zinc (Zn) / Acid (e.g., HCl)2,5-Dichloro-4-methylbenzenethiolReduction to Thiol
Lithium Aluminum Hydride (LiAlH₄)2,5-Dichloro-4-methylbenzenethiolReduction to Thiol
Sodium Sulfite (B76179) (Na₂SO₃)Sodium 2,5-dichloro-4-methylbenzenesulfinateReduction to Sulfinate Salt

In some cases, milder reduction can lead to the formation of a sulfinic acid or its corresponding salt. researchgate.net For instance, reaction with sodium sulfite can yield sodium 2,5-dichloro-4-methylbenzenesulfinate, a useful intermediate in its own right.

Arenesulfonyl chlorides have gained recognition as versatile electrophiles in metal-catalyzed cross-coupling reactions. epfl.ch In these reactions, the sulfonyl chloride group functions as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at its position on the aromatic ring. This desulfonylative coupling strategy offers an alternative to more traditional cross-coupling partners like aryl halides.

This compound can participate in a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Sonogashira-Hagihara couplings. epfl.ch These reactions allow for the introduction of aryl, vinyl, alkyl, or alkynyl groups in place of the -SO₂Cl moiety. The reactivity in these couplings often follows the order Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl, highlighting sulfonyl chlorides as effective substrates. epfl.ch

The table below illustrates potential desulfonylative cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraOrganoboron reagent (e.g., R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄) + BaseBiaryl or substituted benzene
StilleOrganotin reagent (e.g., R-SnBu₃)Pd catalyst (e.g., Pd₂(dba)₃)Biaryl or substituted benzene
SonogashiraTerminal alkyne (e.g., R-C≡CH)Pd catalyst + Cu(I) cocatalyst + BaseAryl alkyne
Mizoroki-HeckAlkenePd catalyst + BaseArylated alkene

These catalytic methods provide a powerful tool for elaborating the structure of this compound, transforming it into more complex molecules by forming a new C-C bond at the C1 position.

Advanced Catalytic Strategies in Reactions of this compound

Phase-transfer catalysis (PTC) is a highly effective technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nih.gov This methodology is particularly advantageous for reactions involving anionic nucleophiles, as it avoids the need for expensive anhydrous solvents and can enhance reaction rates. ias.ac.in

In the context of this compound, PTC is especially useful for sulfonylation reactions with nucleophiles that are soluble in an aqueous base, such as phenols and alcohols. The general mechanism involves a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (Q⁺X⁻), which transports the anionic nucleophile from the aqueous phase into the organic phase where the sulfonyl chloride resides. mdpi.com

Example: Sulfonylation of a Phenol (B47542)

Aqueous Phase : A phenol (Ar'OH) is deprotonated by an aqueous base (e.g., NaOH) to form the phenoxide anion (Ar'O⁻).

Interfacial Ion Exchange : The phase-transfer catalyst's cation (Q⁺) pairs with the phenoxide anion, forming a lipophilic ion pair (Q⁺Ar'O⁻) at the interface.

Organic Phase : This ion pair is extracted into the organic phase.

Reaction : The highly reactive, "naked" phenoxide anion attacks the this compound, displacing the chloride ion to form the desired sulfonate ester. The catalyst cation then returns to the aqueous phase to repeat the cycle. mdpi.com

This process is summarized in the following table.

PhaseSpecies InvolvedProcess
AqueousAr'OH, NaOH, Na⁺, Ar'O⁻, Q⁺X⁻Deprotonation of nucleophile
InterfaceQ⁺X⁻, Na⁺Ar'O⁻Ion exchange to form Q⁺Ar'O⁻
OrganicThis compound, Q⁺Ar'O⁻Nucleophilic attack to form product + Q⁺Cl⁻

The use of PTC offers several benefits for reactions of this compound, including milder reaction conditions, increased yields, higher selectivity, and operational simplicity, making it a valuable strategy for industrial and laboratory synthesis. nih.govcrdeepjournal.org

Homogeneous and Heterogeneous Catalysis for Selective Transformations

The transformation of sulfonyl chlorides, including this compound, into a wide array of derivatives can be significantly enhanced through the use of catalytic systems. Both homogeneous and heterogeneous catalysts offer pathways to valuable compounds like sulfonamides with improved efficiency and selectivity.

The most common reaction involving sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. While this reaction can often proceed with a simple base, catalysis can improve yields, broaden the substrate scope, and allow for milder reaction conditions. ekb.egcbijournal.com

Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, have been employed for sulfonamide synthesis. For instance, copper-catalyzed N-arylation of sulfonamides with aryl boronic acids has been reported to give quantitative yields. ekb.eg Ruthenium complexes have also been utilized as catalysts in reactions to produce secondary sulfonamides. ekb.eg These methods, while not specifically detailing the use of this compound, represent established catalytic strategies applicable to its derivatization.

Heterogeneous Catalysis: Heterogeneous catalysts offer the advantage of easy separation and reusability, aligning with the principles of green chemistry. jsynthchem.com Magnetic nanoparticles (MNPs) have emerged as effective supports for catalysts due to their high surface area and simple magnetic separation from the reaction mixture. jsynthchem.com For example, a copper-based catalyst immobilized on Fe₃O₄ magnetic nanoparticles has been successfully used for the synthesis of sulfonamides from sulfonyl chlorides and aromatic amines in high yields. jsynthchem.com The reaction proceeds efficiently in a benign solvent like polyethylene (B3416737) glycol (PEG) at moderate temperatures. jsynthchem.com

Below is a table summarizing representative catalytic systems used for the synthesis of sulfonamides from various sulfonyl chlorides, illustrating the types of transformations that this compound could undergo.

Catalyst SystemReactantsProductSolventYield (%)Reference
Fe₃O₄-DIPAAniline and various sulfonyl chloridesN-Aryl sulfonamidesDichloromethaneup to 98% cbijournal.com
MNPs‐AHBA‐CuAniline and p-chlorobenzenesulfonyl chlorideN-(4-chlorophenyl)anilinePEG95% jsynthchem.com
Ru-complexAlcohol and AmineSecondary sulfonamideNot specifiedGood yield ekb.eg
Cu catalystBenzenesulfonamide (B165840) and Aryl boronic acidN-Aryl sulfonamideNot specifiedQuantitative ekb.eg

This table presents examples of catalytic sulfonamide synthesis using various sulfonyl chlorides to illustrate the methodologies. Specific data for this compound was not available in the search results.

Visible-Light-Mediated Reactions Involving Sulfonyl Radicals

In recent years, visible-light photoredox catalysis has become a powerful tool in organic synthesis for generating radical species under mild conditions. Sulfonyl chlorides are excellent precursors for sulfonyl radicals upon single-electron reduction. nih.gov These highly reactive intermediates can participate in a variety of transformations that are often difficult to achieve through traditional methods.

The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then reduce the sulfonyl chloride, leading to the cleavage of the S-Cl bond to form a sulfonyl radical and a chloride anion. nih.gov This sulfonyl radical is the key intermediate for subsequent reactions. nih.govnih.gov

Visible-light-induced methods have been developed for various transformations, including:

Hydrosulfonylation of Alkenes: Sulfonyl radicals can add to alkenes, and in the presence of a suitable hydrogen atom donor, this leads to the formation of C(sp³)-sulfonylated products. nih.gov

Chlorosulfonylation of Alkynes: The regio- and stereoselective addition of a sulfonyl radical and a chloride ion across a carbon-carbon triple bond can yield valuable (E)-β-chlorovinyl sulfones. nih.gov

Sulfonylation/Cyclization Cascades: Sulfonyl radicals can initiate tandem reactions. For example, the addition of a sulfonyl radical to a diene can be followed by an intramolecular cyclization to construct complex cyclic structures containing a sulfone moiety. nih.govrsc.org

These reactions are typically performed at room temperature under irradiation from LEDs, often without the need for strong oxidants or reductants, making them environmentally benign. rsc.org While the specific application of these methods to this compound is not explicitly detailed in the provided results, its structure is compatible with these transformations. The electron-withdrawing chlorine atoms and the methyl group on the aromatic ring would influence the reactivity of the corresponding sulfonyl radical.

The following table provides examples of visible-light-mediated reactions with various sulfonyl chlorides.

Reaction TypeSulfonyl ChlorideSubstratePhotocatalystProduct TypeReference
Sulfonylation/Cyclizationp-Toluenesulfonyl chloride1,5-Dienefac-Ir(ppy)₃Sulfonylated pyrrolinone nih.gov
HydrosulfonylationVarious aryl sulfonyl chloridesElectron-deficient alkenesIridium complexAlkyl sulfone nih.gov
ChlorosulfonylationVarious aryl sulfonyl chloridesTerminal and internal alkynesNot specified(E)-β-chlorovinyl sulfone nih.gov
Sulfonylation/CyclizationVarious aryl sulfonyl chloridesBenzimidazole derivativesNone (photocatalyst-free)Polycyclic benzimidazoles rsc.org

Advanced Spectroscopic and Structural Characterization of 2,5 Dichloro 4 Methylbenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial framework for structural elucidation. For 2,5-Dichloro-4-methylbenzenesulfonyl chloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the two aromatic protons are influenced by the electron-withdrawing effects of the sulfonyl chloride and chloro groups, and their positions on the benzene (B151609) ring. The methyl group would appear as a singlet, typically in the range of 2.4-2.6 ppm. The aromatic protons would appear as two singlets in the downfield region (typically 7.5-8.2 ppm) due to the substitution pattern which precludes vicinal proton-proton coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating the nature of their substitution (attachment to chlorine, sulfur, a methyl group, or hydrogen). The sulfonyl chloride-bearing carbon (C1) would be significantly deshielded.

To definitively assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, no cross-peaks would be expected between the aromatic protons as they are isolated from each other by substituents. This lack of correlation would support the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of protonated carbons. For the target molecule, HSQC would show correlations between the proton signal of the methyl group and its corresponding carbon, and between the two aromatic proton signals and their respective carbon atoms.

A hypothetical table of expected NMR data is presented below based on the analysis of similar structures.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H3~7.8C3 (~132)C1, C2, C4, C5
H6~8.0C6 (~134)C1, C2, C4, C5
CH₃~2.5CH₃ (~21)C3, C4, C5
C1-~140-
C2-~138-
C4-~145-
C5-~135-

NMR spectroscopy can also provide insights into the conformational preferences of a molecule, such as the rotation around single bonds. nih.govrsc.org For this compound, a key conformational feature is the rotation about the C-S bond, which dictates the orientation of the sulfonyl chloride group relative to the benzene ring.

The preferred conformation is often one where steric hindrance is minimized. Computational studies and NMR data from related aryl sulfonyl chlorides suggest that the lowest energy conformation often involves one of the S=O bonds being roughly orthogonal to the plane of the aromatic ring. nih.gov Variable-temperature NMR studies could be used to investigate the energy barrier to rotation around the C-S bond. If the rotation is slow enough on the NMR timescale at low temperatures, distinct signals for non-equivalent atoms might be observed, whereas at higher temperatures, these signals would coalesce as the rotation becomes rapid. However, for a molecule like this, the rotational barrier is typically low, resulting in a time-averaged spectrum at common operating temperatures. nih.gov

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, serving as a powerful confirmation of the compound's identity. The theoretical monoisotopic mass of this compound (C₇H₅Cl₃O₂S) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Theoretical Exact Mass Calculation for C₇H₅Cl₃O₂S

Element Number of Atoms Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 7 12.000000 84.000000
Hydrogen (¹H) 5 1.007825 5.039125
Chlorine (³⁵Cl) 3 34.968853 104.906559
Oxygen (¹⁶O) 2 15.994915 31.989830
Sulfur (³²S) 1 31.972071 31.972071

| Total | | | 257.907585 |

The HRMS spectrum would show a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and one sulfur atom (³²S, ³³S, and ³⁴S isotopes), which would further confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are then analyzed. wikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart.

For aromatic sulfonyl chlorides and their derivatives, characteristic fragmentation pathways are observed. nih.govresearchgate.net A primary fragmentation event for this compound would be the loss of the chlorine atom from the sulfonyl group to form a sulfonyl cation. Another common and diagnostic fragmentation pathway for aromatic sulfonyl compounds is the elimination of sulfur dioxide (SO₂), a neutral loss of approximately 64 Da. nih.govresearchgate.net

Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
258 [M]⁺• •Cl 223 [C₇H₅Cl₂O₂S]⁺
258 [M]⁺• SO₂ 194 [C₇H₅Cl₃]⁺•
223 [C₇H₅Cl₂O₂S]⁺ SO₂ 159 [C₇H₅Cl₂]⁺

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence of the dichlorinated methyl-substituted benzene ring and the sulfonyl chloride functional group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated, providing accurate bond lengths, bond angles, and torsion angles.

The conformation of the sulfonyl chloride group relative to the aromatic ring is defined by the C-C-S-O and C-C-S-Cl torsion angles. In the solid state, crystal packing forces play a significant role in determining the final conformation. Intermolecular interactions, such as halogen bonds (C-Cl···O) and other weak van der Waals forces, would dictate how the molecules arrange themselves in the crystal lattice. nih.gov

Typical Crystallographic Parameters for a Related Sulfonamide Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.075 (1)
b (Å) 14.232 (2)
c (Å) 10.773 (1)
β (°) 90.49 (1)
Volume (ų) 1391.3 (3)
Z 4

Data for N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. nih.gov

This structural information is invaluable for understanding the molecule's intrinsic properties and its potential interactions in various chemical and biological systems.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The precise molecular geometry of this compound is not available from experimental crystal structure determination in the surveyed literature. However, a detailed analysis of closely related structures, such as p-toluenesulfonyl chloride and other substituted benzenesulfonyl halides, provides a reliable framework for understanding its expected geometric parameters. The core structure consists of a tetrahedral sulfur atom bonded to two oxygen atoms, a chlorine atom, and a 2,5-dichloro-4-methylphenyl group.

Key bond lengths in analogous sulfonyl chlorides are well-characterized. The sulfur-oxygen double bonds (S=O) typically have lengths in the range of 1.42-1.43 Å. The sulfur-chlorine (S-Cl) bond is significantly longer, generally found around 2.05 Å. The bond connecting the sulfur atom to the aromatic ring (S-C) is approximately 1.76 Å. Within the benzene ring, the carbon-carbon (C-C) bonds maintain their aromatic character with lengths around 1.38-1.39 Å, while the carbon-chlorine (C-Cl) bonds attached to the ring are expected to be near 1.72 Å.

The bond angles around the central sulfur atom define the tetrahedral geometry of the sulfonyl chloride group. The O=S=O angle is consistently the largest, typically around 122-124°, due to the repulsion between the double bonds. The C-S-O and C-S-Cl angles are expected to be in the range of 106-108°, while the O-S-Cl angles are smaller, approximately 104-106°. The dihedral angle between the plane of the benzene ring and the C-S-Cl plane is a critical parameter describing the molecule's conformation, though specific values would depend on crystal packing forces.

Table 1: Typical Molecular Geometry Parameters for Benzenesulfonyl Chloride Analogues.
ParameterTypical Value (Å or °)Affected Atoms
S=O Bond Length~1.425 ÅS, O
S-Cl Bond Length~2.05 ÅS, Cl (sulfonyl)
S-C Bond Length~1.76 ÅS, C (aryl)
C-Cl Bond Length~1.72 ÅC (aryl), Cl
O=S=O Bond Angle~123°O, S, O
C-S-Cl Bond Angle~106°C (aryl), S, Cl
C-S-O Bond Angle~107°C (aryl), S, O

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Without an experimentally determined crystal structure for this compound, its crystal packing and intermolecular interactions can only be inferred from related compounds. The arrangement of molecules in the solid state is governed by a balance of weak non-covalent interactions.

In the absence of strong hydrogen bond donors, the crystal packing of benzenesulfonyl chlorides is typically dominated by van der Waals forces and weaker interactions such as C-H···O and halogen···halogen contacts. The sulfonyl group's oxygen atoms are effective hydrogen bond acceptors, leading to the formation of C-H···O interactions with aromatic or methyl C-H groups of neighboring molecules. These interactions, though weak, can direct the formation of specific packing motifs like chains or layers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. Although specific spectra for this compound are not available, the analysis of related compounds like p-toluenesulfonyl chloride and 2,5-dichlorobenzenesulfonyl chloride allows for the assignment of its expected characteristic vibrational modes. chemicalbook.comfishersci.com

The most prominent bands in the infrared (IR) and Raman spectra of sulfonyl chlorides arise from the sulfonyl group. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the S=O bonds are particularly strong and characteristic. The asymmetric stretch typically appears as a very strong band in the IR spectrum between 1370 and 1390 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1170-1190 cm⁻¹, and is also strong in the IR.

Other key vibrations include the S-Cl stretch, which is expected in the far-IR region, and the C-S stretch, typically observed between 700 and 800 cm⁻¹. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various C-H out-of-plane bending modes below 900 cm⁻¹, which are indicative of the substitution pattern. The C-Cl stretching vibrations from the two chlorine atoms on the ring are expected in the 1000-1100 cm⁻¹ region. The methyl group would show characteristic C-H stretching modes around 2950 cm⁻¹ and bending modes near 1450 cm⁻¹ and 1380 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on Analogues.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3100 - 3000Medium
Methyl C-H Stretch2980 - 2870Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
S=O Asymmetric Stretch1390 - 1370Very Strong
S=O Symmetric Stretch1190 - 1170Strong
Aromatic C-Cl Stretch1100 - 1000Strong
C-S Stretch800 - 700Medium

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. Unsubstituted benzene exhibits two main absorption bands corresponding to π→π* transitions: a strong E2-band near 204 nm and a weaker, fine-structured B-band around 254 nm.

The introduction of substituents onto the benzene ring acts to modify these primary absorption bands. The sulfonyl chloride (-SO₂Cl) group is an electron-withdrawing group and acts as an auxochrome, typically causing a bathochromic (red) shift and hyperchromic (intensity increase) effect on the absorption maxima. Similarly, chlorine atoms and the methyl group also act as auxochromes. The cumulative effect of these four substituents (two Cl, one CH₃, one SO₂Cl) on the benzene ring is expected to shift the B-band to longer wavelengths, likely into the 270-290 nm range, and obscure its fine structure. The more intense E-band would also be shifted to a longer wavelength, potentially appearing above 220 nm. The exact position and molar absorptivity of these bands for this compound would need to be determined experimentally.

Table 3: UV Absorption Maxima (λmax) for Related Aromatic Compounds.
Compoundλmax (B-band)Solvent
Benzene~254 nmHexane
p-Toluenesulfonyl chloride~265 nm, 274 nmNot Specified
2,5-Dichlorophenol~286 nmWater

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the molecular properties of 2,5-Dichloro-4-methylbenzenesulfonyl chloride. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's geometry, stability, and electronic characteristics. nih.gov DFT, particularly using functionals like B3LYP, is a common approach for obtaining a balance between computational cost and accuracy for organic molecules, including arenesulfonyl chlorides. nih.govnih.gov These calculations typically begin with geometry optimization to find the lowest energy structure of the molecule, which is then used for further analysis of its properties. nih.gov

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Table 1: Illustrative Frontier Orbital Properties for Substituted Benzenesulfonyl Chlorides

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzenesulfonyl chloride -7.5 -1.5 6.0
4-Methylbenzenesulfonyl chloride -7.3 -1.4 5.9
4-Nitrobenzenesulfonyl chloride -8.0 -2.5 5.5
This compound Estimated Lowered Estimated Lowered Estimated Moderate

Note: Values are representative and not specific calculated data for this compound.

The distribution of electron density within this compound dictates its electrostatic properties and how it interacts with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgdeeporigin.com These maps use a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich, negative potential areas (attractive to electrophiles) and blue representing electron-poor, positive potential areas (attractive to nucleophiles). youtube.comyoutube.com

In a typical arenesulfonyl chloride, the MEP map would show highly negative potential (red) around the two oxygen atoms of the sulfonyl group due to their high electronegativity. nih.gov Conversely, the sulfur atom is characterized by a strongly positive potential (blue), making it the primary electrophilic center susceptible to nucleophilic attack. libretexts.org The aromatic ring generally displays regions of moderately negative potential above and below the plane of the ring, associated with the π-electron system. The chlorine and methyl substituents would further influence this distribution; the electronegative chlorine atoms would draw electron density away from the ring, while the methyl group would donate electron density. This charge distribution is crucial for predicting non-covalent interactions and identifying reactive sites for chemical transformations. deeporigin.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving arenesulfonyl chlorides, such as nucleophilic substitution. magtech.com.cn These studies allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com

The primary reaction pathway for arenesulfonyl chlorides is nucleophilic substitution at the sulfur atom. dntb.gov.uamdpi.comnih.gov Theoretical studies on analogous compounds have shown that these reactions, such as chloride exchange or solvolysis, predominantly proceed through a concerted bimolecular Sₙ2-type mechanism. mdpi.comnih.gov This mechanism involves a single transition state where the nucleophile forms a bond with the sulfur atom concurrently with the cleavage of the sulfur-leaving group bond. nih.gov

DFT calculations can be used to model the geometry of this transition state, which typically adopts a trigonal bipyramidal structure around the central sulfur atom. From the calculated energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This barrier is a key determinant of the reaction rate. For this compound, the electron-withdrawing chloro substituents on the ring are expected to increase the electrophilicity of the sulfur atom, thereby stabilizing the negatively charged transition state and lowering the activation barrier for nucleophilic attack. This effect would likely lead to an increased reaction rate compared to unsubstituted benzenesulfonyl chloride, a prediction that aligns with Hammett equation correlations observed for this class of compounds. mdpi.comcdnsciencepub.com

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. researchgate.net Computational chemistry models can account for these effects, often by using continuum solvation models (like CPCM) where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com These models are essential for accurately simulating reactions in solution. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations provide insight into the flexibility and dynamic behavior of this compound.

Conformational analysis involves calculating the energy of the molecule as a function of the rotation around one or more single bonds. For this molecule, a key conformational feature is the rotation around the C-S bond, which determines the orientation of the sulfonyl chloride group relative to the aromatic ring. X-ray crystallographic studies of related sulfonamides suggest that a gauche conformation is often preferred. nih.gov

Molecular dynamics simulations offer a more comprehensive view by simulating the atomic motions of the molecule over time, taking into account temperature and solvent effects. nih.gov An MD simulation would reveal the accessible conformational states of this compound, the barriers to interconversion between them, and how the surrounding solvent molecules interact with and influence its structure. mdpi.com This provides a dynamic picture of the molecule's behavior in solution, which can be crucial for understanding its reactivity and interactions in a realistic chemical environment.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. For this compound, QSRR models provide a framework for understanding and predicting how its unique substitution pattern influences its reaction rates and mechanisms. These models typically dissect the structural features into electronic and steric parameters, which are then correlated with kinetic data.

Correlation of Electronic and Steric Parameters with Reaction Rates

The reactivity of this compound in various chemical transformations, particularly nucleophilic substitution at the sulfonyl group, is profoundly influenced by the electronic and steric effects of its substituents: the two chlorine atoms and the methyl group on the benzene (B151609) ring.

Electronic Effects:

The Hammett equation, in its general form, is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For this compound, the relevant positions of the substituents relative to the sulfonyl chloride group (at position 1) are:

2-Chloro: ortho position

4-Methyl: para position

5-Chloro: meta position

The Hammett equation is primarily applied to meta and para substituents, as ortho substituents can introduce complex steric effects. researchgate.net However, for a comprehensive analysis, the electronic contributions from all substituents are considered. The σ values for the chloro and methyl groups at the meta and para positions are well-established. stenutz.eubluffton.edu

SubstituentPositionHammett Constant (σ)Electronic Effect
Chlorometa (σ_m)+0.37Electron-withdrawing
Chloropara (σ_p)+0.23Electron-withdrawing
Methylpara (σ_p)-0.17Electron-donating

Note: The table presents standard Hammett constants. The actual electronic influence can be a composite of inductive and resonance effects.

Based on the principle of additivity, the estimated aggregate σ value for the 2,5-dichloro-4-methyl substitution pattern would be the sum of the individual σ values. This cumulative electronic effect, dominated by the electron-withdrawing nature of the two chlorine atoms, is expected to significantly impact the reactivity of the sulfonyl chloride group. A positive ρ value for a reaction, which is common for nucleophilic substitution at the sulfonyl sulfur, would imply that the electron-withdrawing substituents in this compound accelerate the reaction rate compared to unsubstituted benzenesulfonyl chloride. nih.gov

Steric Effects:

The steric hindrance caused by the substituents on the benzene ring can also play a crucial role in determining the reaction rate. The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent. wikipedia.orgdalalinstitute.com Similar to electronic parameters, a larger and more negative E_s value indicates greater steric bulk. slideshare.net

For this compound, the substituent at the 2-position (ortho) is expected to exert the most significant steric influence on the sulfonyl chloride reaction center. The presence of a chlorine atom in the ortho position can hinder the approach of a nucleophile to the sulfur atom, potentially slowing down the reaction rate. The substituents at the 4- and 5-positions are less likely to have a direct steric impact on the reaction center due to their distance.

Predictive Models for Chemical Transformations

Predictive models for the chemical transformations of this compound can be developed based on the correlation between its structural parameters and reactivity. These models are valuable tools for forecasting reaction outcomes, optimizing reaction conditions, and designing new synthetic routes.

A common approach to building such models for nucleophilic substitution reactions of benzenesulfonyl chlorides involves a modified Hammett-Taft equation that incorporates both electronic (σ) and steric (E_s) parameters:

log(k/k₀) = ρσ + δE_s

where:

δ (delta) is the sensitivity factor for the reaction to steric effects.

For a specific reaction of this compound, a predictive model would require the determination of the reaction constants ρ and δ through experimental kinetic studies on a series of related polysubstituted benzenesulfonyl chlorides.

Hypothetical QSRR Model Structure:

A hypothetical QSRR model for predicting the rate constant of a nucleophilic substitution reaction of this compound could take the following form, based on the additivity of substituent effects:

ParameterValue for this compoundContribution to log(k)
Electronic Effects
σ (2-Chloro, ortho)Value would need to be determined or estimatedρ * σ(2-Cl)
σ (4-Methyl, para)-0.17ρ * σ_(4-Me)
σ (5-Chloro, meta)+0.37ρ * σ_(5-Cl)
Steric Effects
E_s (2-Chloro, ortho)Value would need to be determined or estimatedδ * E_s(2-Cl)
Predicted log(k/k₀) Σ [ ρσ + δE_s ]

This table illustrates the conceptual framework of a QSRR model. The actual parameters (ρ, δ, and specific σ and E_s values for ortho substituents) would need to be derived from experimental data and computational studies.

More advanced predictive models can be developed using computational chemistry methods, such as Density Functional Theory (DFT), to calculate molecular descriptors that go beyond simple electronic and steric parameters. mdpi.com These descriptors can include properties like molecular orbital energies, charge distributions, and molecular shape indices. These computational models can provide a more nuanced understanding of the factors governing the reactivity of complex molecules like this compound and can be used to predict the outcomes of a wider range of chemical transformations with greater accuracy. nih.gov For instance, QSRR models have been successfully applied to predict the retention behavior of various aromatic compounds in chromatography, demonstrating the broad applicability of these predictive approaches. nih.gov

Applications in Advanced Materials Science and Specialty Chemical Synthesis

Precursor in Complex Organic Molecule Synthesis

The reactivity of the sulfonyl chloride group makes 2,5-Dichloro-4-methylbenzenesulfonyl chloride a valuable intermediate in the synthesis of a wide range of complex organic molecules.

Substituted benzenesulfonyl chlorides are important precursors in the synthesis of agrochemicals, such as herbicides and pesticides emcochemicals.comgoogle.comgoogle.com. The specific substitution pattern on the aromatic ring can be tailored to achieve the desired biological activity. The synthesis often involves the reaction of the sulfonyl chloride with an amine or other nucleophile to form a sulfonamide or related derivative echemcom.com. While direct synthesis of commercial agrochemicals from this compound is not documented in the available literature, its structure is analogous to intermediates used in this industry.

The synthesis of dyes and pigments frequently involves the use of aromatic sulfonyl chloride intermediates emcochemicals.comamebaownd.comquora.comepa.gov. These intermediates are used to introduce sulfonate or sulfonamide groups into the dye molecule, which can influence its color, solubility, and fastness properties. The general process often involves the coupling of a diazonium salt with a sulfonated aromatic component. Although specific dyes derived from this compound are not explicitly detailed in the provided search results, the broader class of benzenesulfonyl chlorides are foundational in the dye industry epa.gov.

Table 2: Role of Sulfonyl Chloride Derivatives in Synthesis

Application AreaGeneral ReactionFunction of Sulfonyl Group
AgrochemicalsReaction with amines to form sulfonamidesCan confer herbicidal or pesticidal activity
Dyes and PigmentsIntroduction into aromatic systemsActs as a chromophore or auxochrome, improves water solubility

This table illustrates the general utility of sulfonyl chlorides in specialty chemical synthesis and is not based on specific data for this compound.

The formation of sulfonamide linkages is a robust and reliable reaction that can be employed in the synthesis of macrocycles and the construction of supramolecular assemblies nih.govacs.org. The directional nature of the N-H···O hydrogen bonds in sulfonamides can be exploited to guide the self-assembly of molecules into well-defined architectures researchgate.netnih.gov. While the direct involvement of this compound in this area is not specified in the search results, the principles of supramolecular chemistry suggest its potential as a building block for designing complex, functional molecular systems nih.govacs.org.

Derivatization Reagent in Analytical Chemistry for Environmental Monitoring

While direct studies detailing the use of this compound as a derivatization reagent are not prominent in publicly accessible research, the broader class of sulfonyl chlorides is well-established for this purpose in analytical chemistry, particularly for environmental monitoring. These reagents are employed to enhance the detectability and chromatographic performance of polar analytes that are otherwise difficult to measure at trace levels.

The primary application of sulfonyl chloride reagents in environmental analysis is the derivatization of phenolic compounds. nih.gov Phenols, chlorophenols, and bisphenols are widespread environmental pollutants originating from industrial processes, pesticides, and the degradation of plastics. nih.govnih.gov Their inherent polarity and sometimes low volatility make them challenging to analyze directly by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with common detectors.

Derivatization with a sulfonyl chloride, such as this compound, would proceed via a nucleophilic substitution reaction where the hydroxyl group of the phenol (B47542) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonate ester. This transformation is beneficial for several reasons:

Improved Chromatographic Behavior: The resulting sulfonate ester is less polar than the parent phenol, leading to better peak shape and resolution in reverse-phase HPLC.

Enhanced Detection: The derivatizing agent can introduce a chromophore or fluorophore, significantly increasing the response in UV-Visible or fluorescence detectors. oup.com For mass spectrometry (MS) detection, the reagent can introduce a readily ionizable group, improving sensitivity. nih.govnih.gov For instance, derivatization with pyridine-3-sulfonyl chloride has been shown to greatly improve detection of bisphenol A (BPA) and its analogues in electrospray ionization mass spectrometry. nih.gov

Increased Stability: The derivatives are often more stable than the original analytes, allowing for more robust sample handling and analysis.

Several sulfonyl chloride reagents have been successfully used for the analysis of environmental phenols, as summarized in the table below. These examples serve as a strong precedent for the potential application of this compound in similar analytical methodologies. The specific substitution pattern of this compound could offer unique advantages in terms of derivative stability, chromatographic retention, or mass spectrometric fragmentation, which could be a subject for future research.

Table 1: Examples of Sulfonyl Chloride Derivatization Reagents in Environmental Analysis

Derivatization ReagentAnalyte ClassAnalytical TechniquePurpose of Derivatization
2-Fluorenesulfonyl ChloridePhenolsHPLC with Fluorescence/UV DetectionIntroduction of a fluorescent label for enhanced sensitivity. oup.com
1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC)Phenolic Compounds (e.g., OHPAHs)LC-ESI-MS/MSImproved ionization efficiency and sensitivity in mass spectrometry. nih.gov
Anthraquinone-2-sulfonyl ChloridePhenolsLiquid ChromatographyIntroduction of a chromophore for enhanced UV detection.
Pyridine-3-sulfonyl ChlorideBisphenolsLC/Orbitrap MSEnhanced detection capability and specificity in mass spectrometry. nih.gov
Dansyl ChloridePhenolsHPLC with Fluorescence, LC-ESI-MS/MSIntroduction of a fluorogenic label and enhancement of MS sensitivity. nih.gov

Exploration in Catalysis and Reagent Design

The exploration of this compound in catalysis and reagent design is primarily centered on its reactivity as an aryl sulfonyl chloride. This class of compounds serves as a crucial building block in organic synthesis for the introduction of the arylsulfonyl moiety, which is a key structural feature in many pharmaceuticals, agrochemicals, and specialty materials. nbinno.comnih.gov

In reagent design, sulfonyl chlorides are most famously used to synthesize sulfonamides and sulfonate esters. taylorandfrancis.com

Sulfonamide Synthesis: The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely used method to form sulfonamides. nih.gov This linkage is present in a vast array of medically important compounds, including antibiotics (sulfa drugs), diuretics, and antiviral agents. nih.gov The specific structure of this compound would allow for the synthesis of novel sulfonamides, where the dichlorinated and methylated phenyl ring could be explored for its effect on biological activity or material properties.

Sulfonate Ester Synthesis: Reaction with alcohols yields sulfonate esters. These esters are not only stable functional groups but also excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in synthetic organic chemistry.

Modern advancements in catalysis have focused on improving the synthesis of aryl sulfonyl chlorides themselves. Traditional methods often require harsh conditions and stoichiometric reagents, such as excess chlorosulfonic acid, which limits functional group tolerance and generates significant waste. nih.gov Recent research has explored milder, catalytic approaches:

Palladium-Catalyzed Synthesis: Methods have been developed for the palladium-catalyzed chlorosulfonylation of arylboronic acids, allowing for the synthesis of complex arylsulfonyl chlorides under mild conditions with high functional group tolerance. nih.gov

Photocatalysis: Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used to synthesize sulfonyl chlorides from arenediazonium salts under visible light at room temperature, offering a more sustainable alternative to classical methods like the Meerwein reaction. acs.org

While this compound itself is not typically used as a catalyst, it can be a precursor for designing specific reagents or ligands. The sulfonyl group can be transformed into other sulfur-containing functionalities, and the chlorinated aromatic ring provides sites for further modification or for tuning the electronic properties of a target molecule. The continued innovation in synthetic methods for sulfonyl chlorides expands their accessibility and potential for use in designing novel reagents for various applications, from polymer science to advanced coatings. nbinno.com

Analytical Methodologies for Process Monitoring and Product Characterization

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for the separation, identification, and purification of 2,5-Dichloro-4-methylbenzenesulfonyl chloride from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Reversed-phase HPLC is particularly well-suited for this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of the analyte from polar impurities and starting materials.

A typical HPLC method for a related compound, 2,5-dichlorobenzenesulfonyl chloride, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The acidic modifier helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. For preparative applications, this technique can be scaled up to isolate the pure compound from side products. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 4-6 minutes

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, direct analysis of sulfonyl chlorides like this compound by GC can be challenging due to their thermal lability; they can degrade at the high temperatures required for volatilization in the GC injector. sigmaaldrich.com To overcome this, derivatization is often employed. The reactive sulfonyl chloride group is converted into a more stable, volatile derivative, such as a sulfonamide or a sulfonate ester.

For instance, reaction with a secondary amine (e.g., diethylamine) converts the sulfonyl chloride into a thermally stable N,N-diethylsulfonamide. sigmaaldrich.com This derivative can then be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative and allows for sensitive quantification. This method is also highly effective for the determination of various amines in environmental samples after derivatization with benzenesulfonyl chloride. fishersci.ca

Table 2: Typical GC-MS Conditions for the Analysis of a Derivatized Sulfonamide

Parameter Condition
Derivatizing Agent Diethylamine
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow
Injector Temperature 280 °C
Oven Program Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 m/z

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of chemical reactions in real-time. sigmaaldrich.comrsc.org For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting material(s) and a "cospot" containing both the reaction mixture and the starting material. rsc.org The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The relative polarities of the starting materials and the product will determine their respective retention factors (Rf values). The spots can be visualized under UV light, as the aromatic rings are UV-active. sigmaaldrich.com Staining with reagents like potassium permanganate (B83412) can also be used if the compounds are not UV-active. sigmaaldrich.com The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Table 3: General TLC Parameters for Reaction Monitoring

Parameter Description
Stationary Phase Silica Gel 60 F254 plates
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (e.g., 4:1 v/v)
Application Capillary spotting of starting material, reaction mix, and cospot
Development In a closed chamber until the solvent front is ~1 cm from the top
Visualization UV lamp (254 nm)

Quantitative Spectrophotometric Methods

UV-Visible spectrophotometry can be employed for the quantitative analysis of this compound. The presence of the substituted benzene ring results in characteristic UV absorption. While direct quantification is possible, this method may lack specificity if other UV-absorbing species are present.

To enhance specificity and sensitivity, a colorimetric reaction can be used. For example, a method developed for other benzene sulfonamides involves a reaction with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to produce an intensely colored product that can be quantified at a specific wavelength in the visible region. thermofisher.com A similar derivatization strategy could be adapted for this compound. After establishing a calibration curve with standards of known concentration, the concentration of the compound in unknown samples can be determined by measuring the absorbance of the colored derivative.

Table 4: Hypothetical Data for a Spectrophotometric Assay

Parameter Value
Derivatizing Reagent 7,7,8,8-tetracyanoquinodimethane (TCNQ)
Wavelength of Max. Absorbance (λmax) 580 nm
Linear Range 1 - 20 µg/mL
Molar Absorptivity (ε) 3.5 x 10⁴ L mol⁻¹ cm⁻¹
Correlation Coefficient (R²) > 0.999

Thermal Analysis (TGA, DSC) for Material Properties

Thermal analysis techniques are used to characterize the material properties of this compound, such as its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of a pure crystalline substance. For a similar compound, 2,4-Dichloro-5-methylbenzenesulfonyl chloride, the melting point is reported to be in the range of 67.0-76.0 °C.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA provides information about the thermal stability and decomposition temperature of the compound. The resulting data can indicate the temperature at which the compound begins to degrade and can reveal the presence of volatile impurities or residual solvents.

Table 5: Expected Thermal Analysis Data for this compound

Analysis Parameter Expected Result
DSC Melting Point (Onset) ~65-75 °C (by analogy)
Heat of Fusion (ΔHf) Provides data on crystallinity
TGA Onset of Decomposition > 200 °C (typical for sulfonyl chlorides)
Mass Loss Events Indicates decomposition pathways

Purity Assessment and Impurity Profiling

A comprehensive assessment of purity involves using a combination of the analytical techniques described above. HPLC is the preferred method for determining the percentage purity of this compound by measuring the area of the main peak relative to the total area of all peaks.

Impurity profiling is the identification and quantification of all potential impurities in a sample. These impurities can originate from starting materials, side reactions during synthesis (e.g., isomers), or degradation of the product.

Potential process-related impurities could include:

Starting Materials: Unreacted 2,5-dichloro-toluene or chlorosulfonic acid.

Isomeric Impurities: Other isomers formed during the chlorosulfonation reaction.

By-products: Sulfones or other side-products.

Degradation Products: 2,5-Dichloro-4-methylbenzenesulfonic acid, formed by hydrolysis.

Both HPLC and GC-MS (after derivatization) are powerful tools for impurity profiling. HPLC can separate and quantify non-volatile impurities, while GC-MS is excellent for identifying volatile or derivatizable impurities. A combination of these methods provides a complete picture of the compound's purity.

Table 6: Methods for Identifying Potential Impurities

Potential Impurity Analytical Method
2,5-Dichloro-toluene (starting material) GC-MS
Isomeric sulfonyl chlorides HPLC, GC-MS (after derivatization)
Bis(2,5-dichloro-4-methylphenyl) sulfone HPLC
2,5-Dichloro-4-methylbenzenesulfonic acid HPLC

Q & A

Q. What are the optimal synthetic pathways for preparing 2,5-dichloro-4-methylbenzenesulfonyl chloride?

A common method involves sulfonation and chlorination of precursor aromatic compounds. For example, acid chlorides can be synthesized by treating the corresponding sulfonic acid with reagents like oxalyl chloride (2 equiv.) in dichloromethane (DCM) under inert atmosphere, catalyzed by a drop of DMF. The reaction typically proceeds at room temperature for 90 minutes, followed by solvent removal in vacuo . Key Data:

ReagentEquiv.SolventTimeYield
Oxalyl chloride2DCM90 min>95% (crude)

Q. How should researchers characterize purity and structural integrity of this compound?

Combine analytical techniques:

  • Melting Point (mp): Compare observed values (e.g., 48–50°C) with literature data .
  • Spectroscopy: Use 1H^1H NMR to verify substituent positions (e.g., aromatic proton splitting patterns). IR can confirm sulfonyl chloride (S=O stretch ~1370–1180 cm1^{-1}) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., theoretical 239.12 g/mol vs. experimental) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties. For example:

  • Calculate local softness and Fukui indices to identify electrophilic sites.
  • Use the Colle-Salvetti correlation-energy formula to refine exchange-correlation terms, achieving <3 kcal/mol error in reaction energetics .
    Case Study:
    DFT simulations of sulfonyl chloride hydrolysis show a transition state stabilized by chloride ion participation, consistent with experimental kinetics .

Q. What methodologies resolve contradictions in experimental vs. computational spectral data?

  • Cross-Validate Sources: Compare experimental IR/NMR with NIST Chemistry WebBook or PubChem entries .
  • Error Analysis: Assess solvent effects (e.g., DMSO-d6_6 shifts in NMR) or basis set limitations in DFT calculations .
  • Meta-Analysis: Apply multidimensional metrics to harmonize datasets, as demonstrated in odorant-receptor studies .

Q. How can researchers design derivatives for targeted applications (e.g., protease inhibitors)?

  • Functionalization: React with amines via sodium thiocyanate coupling (e.g., 1 equiv. acid chloride + 1 equiv. amine in acetone, 16h stirring) to form sulfonamides .
  • Structure-Activity Relationship (SAR): Vary substituents (e.g., methyl vs. ethyl groups) and measure inhibition constants (KiK_i) to optimize binding.

Q. Data Contradiction & Reproducibility

Q. How should discrepancies in reported melting points or reaction yields be addressed?

  • Replicate Conditions: Ensure identical solvents, heating rates, and purification methods. For example, mp variations (e.g., 48–50°C vs. 45–52°C) may arise from residual solvent .
  • Statistical Reporting: Use triplicate measurements and report standard deviations.

Q. What protocols ensure safe handling given its corrosive nature?

  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and fume hood use.
  • Neutralization: Quench excess reagent with ice-cold sodium bicarbonate before disposal .

Q. Methodological Resources

  • Spectral Databases: NIST WebBook (thermodynamic data) , PubChem (experimental NMR/IR) .
  • Synthetic Protocols: Peer-reviewed procedures for acid chloride synthesis .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-methylbenzenesulfonyl chloride
Reactant of Route 2
2,5-Dichloro-4-methylbenzenesulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.